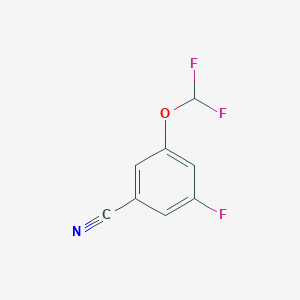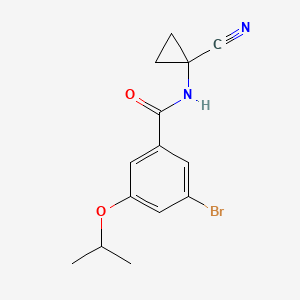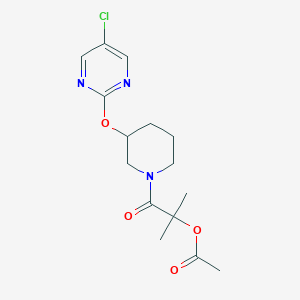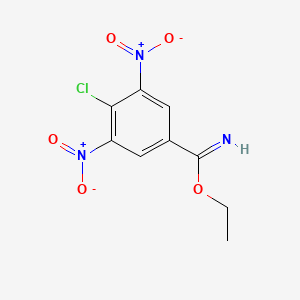
4-Fluoro-2-propoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-propoxyaniline is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.2 . It is used in laboratory chemicals for scientific research and development .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-propoxyaniline consists of a benzene ring with a fluoro group (F) and a propoxy group (C3H7O) attached to it, along with an amine group (NH2). The exact positions of these groups on the benzene ring can vary .Physical And Chemical Properties Analysis
4-Fluoro-2-propoxyaniline is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Molecular Engineering and Synthesis
4-Fluoro-2-propoxyaniline and its derivatives have garnered interest in various fields of chemistry due to their unique properties, mainly stemming from the presence of the fluorine atom. A study by Singh and Umemoto (2011) highlights the utility of 4-fluoropyrrolidine derivatives, closely related to 4-Fluoro-2-propoxyaniline, in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives were synthesized through a diastereoselective route, showcasing the potential of 4-fluoro compounds in synthesizing biologically active molecules Singh & Umemoto, 2011.
Fluorinated Liquid Crystals
Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, where the effect of different solvent media and substituents on transition energies and other absorption parameters was reported. This research sheds light on how fluorination, akin to modifications seen in compounds like 4-Fluoro-2-propoxyaniline, can influence the optical properties and UV stability of liquid crystals Praveen & Ojha, 2012.
Electrochemical Applications
The electrochemical behavior of fluoro-substituted anilines, including those similar to 4-Fluoro-2-propoxyaniline, has been studied for their potential in creating soluble polymers through electrochemical polymerization. Cihaner and Önal (2002) explored this with fluoro-anilines, indicating the role of fluorinated anilines in developing materials with enhanced electrical properties Cihaner & Önal, 2002.
Fluoro Amino Acids in Protein Engineering
The scarcity of natural fluoro amino acids, with 4-fluoro-L-threonine being the only one discovered so far, underscores the significance of synthetically accessible fluorinated amino acids, like derivatives of 4-Fluoro-2-propoxyaniline, in protein engineering. The incorporation of fluoro amino acids into proteins can lead to variants with improved stability, altered activity, and fluorescence characteristics, making them valuable tools in biosciences and pharmaceutical research Odar, Winkler, & Wiltschi, 2015.
Fluorination in Organic Synthesis
Fluorinated organic molecules, including those derived from 4-Fluoro-2-propoxyaniline, are highly sought after in various applications across chemical and medical fields. The unique properties imparted by the fluorine atom, such as increased stability and altered reactivity, make these compounds valuable in developing pharmaceuticals, agrochemicals, and specialized materials. Research by Amii and Uneyama (2009) highlights the importance of C-F bond formation and activation in synthesizing fluoroorganic compounds, emphasizing the strategic role of fluorination in organic synthesis Amii & Uneyama, 2009.
Safety And Hazards
Propiedades
IUPAC Name |
4-fluoro-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZBXSHAXXTYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-propoxyaniline | |
CAS RN |
953904-74-0 |
Source


|
| Record name | 4-fluoro-2-propoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/no-structure.png)
![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)
![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)
![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)




![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)